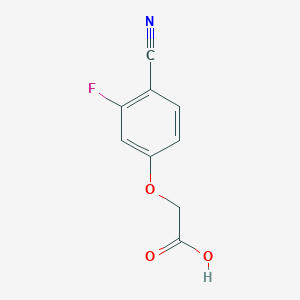

(1,3,3-トリメチル-2,3-ジヒドロ-1H-インドール-5-イル)アミン

説明

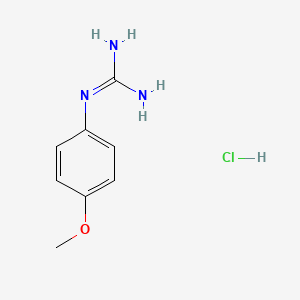

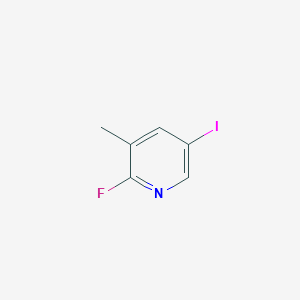

(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine, also known as 5-aminoindoline, is an organic compound belonging to the class of amines. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 158.21 g/mol. 5-aminoindoline is a common intermediate in organic synthesis and has been used in the preparation of a variety of pharmaceuticals, dyes, and other compounds.

科学的研究の応用

有機合成

この化合物は、インドレニン構造を持つため、有機合成反応における反応物質として使用されます。これは、さまざまな合成経路における重要な中間体です。 .

光物理特性

研究者は、1,3,3-トリメチルインドリン-5-アミンから誘導された新規トリエンメロシアニン類の光物理的特性を探求してきました。 これらの化合物は、独特の光吸収特性を示し、オプトエレクトロニクスやセンサーにおける応用のための潜在的な候補となります。 .

抗菌剤

この化合物は、抗菌分子の合成に使用されてきました。 具体的には、抗菌特性を持つ可能性のあるイミン結合1,2,3-トリアゾールハイブリッドの生成に関与しています。 .

薗頭カップリング

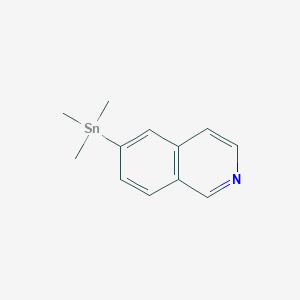

1,3,3-トリメチルインドリン-5-アミンは、薗頭カップリング反応で使用されます。これは、アルキンとアリールまたはビニルハロゲン化物を反応させて炭素-炭素結合を形成する、パラジウム触媒クロスカップリング反応の一種です。 .

作用機序

Target of Action

Indole derivatives, which include 1,3,3-trimethylindolin-5-amine, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

These could potentially include pathways related to the targets’ functions, with downstream effects varying based on the specific pathway and target involved .

Result of Action

Given the potential range of targets and pathways affected, the compound could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3,3-Trimethylindolin-5-amine . These factors could include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment where the compound is active.

生化学分析

Biochemical Properties

(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including binding to active sites, allosteric modulation, or acting as a substrate or inhibitor .

Cellular Effects

The effects of (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine on cells are diverse and depend on the cell type and context. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, or apoptosis .

Molecular Mechanism

At the molecular level, (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins or nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, changes in gene expression, or modulation of protein-protein interactions. The precise molecular mechanisms depend on the specific context and target molecules involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to a decrease in its activity over time. Additionally, long-term exposure to the compound may result in adaptive cellular responses, altering its initial effects .

Dosage Effects in Animal Models

The effects of (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can induce toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound .

Metabolic Pathways

(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may act as a substrate for specific enzymes, leading to the production of metabolites that participate in downstream biochemical reactions. These interactions can have significant implications for cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution pattern can influence the compound’s activity and function, as well as its potential therapeutic applications .

Subcellular Localization

The subcellular localization of (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may be localized to the nucleus, mitochondria, or endoplasmic reticulum, influencing processes such as gene expression, energy production, or protein synthesis .

特性

IUPAC Name |

1,3,3-trimethyl-2H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-11(2)7-13(3)10-5-4-8(12)6-9(10)11/h4-6H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKIIOQCBMYRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=C1C=C(C=C2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627381 | |

| Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848047-45-0 | |

| Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)